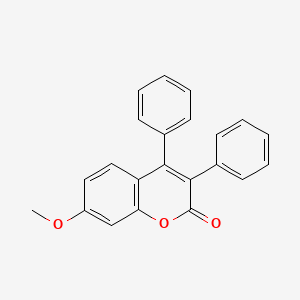

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide, also known as CHEB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CHEB is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied extensively. In

Applications De Recherche Scientifique

Synthesis and Development of Photoaffinity Analogs

Research has explored the synthesis of photoaffinity analogs of influenza fusion inhibitors. An example is the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a close relative to N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide. Such compounds are pivotal in studying virus-cell fusion mechanisms and could enhance our understanding of viral infections and their treatments (Dischino et al., 1999).

Catalysis in Organic Chemistry

Research into the catalysis of benzylic, allylic, and unactivated C-H bonds by iron indicates the potential of N-fluoro-2-methylbenzamides in chemical reactions. The study highlighted the chemoselective fluorine transfer and the broad substrate scope of these reactions, suggesting significant applications in organic synthesis and the development of new chemical compounds (Groendyke, AbuSalim, & Cook, 2016).

Photostability and Phototoxicity of Fluorophores

Investigations into the photostability of organic fluorophores have shown that certain fluorophore derivatives, such as those linked to protective agents like cyclooctatetraene, demonstrate enhanced photostability. This research is crucial in the field of bioimaging and photodynamic therapy, where the stability of fluorophores under light exposure is critical (Zheng, Jockusch, Zhou, & Blanchard, 2014).

Development of Sensitive Biosensors

The use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes in biosensors has been studied. These biosensors show potential for the sensitive detection of various biomolecules, indicating significant applications in medical diagnostics and biochemical research (Karimi-Maleh et al., 2014).

Novel Therapeutics for African Trypanosomiasis

Research into novel boron-containing molecules for the treatment of Trypanosoma brucei infection, a cause of African trypanosomiasis, has shown promising results. Compounds like N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-trifluoromethylbenzamide demonstrate potential as orally administered treatments for this disease (Nare et al., 2010).

Gelation of Ionic Liquids

The development of gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing a variety of ionic liquids has been explored. This research has implications in materials science, particularly in the development of ionogels with unique properties like high gel-sol transition temperatures and self-standing ability (Nagasawa, Matsumoto, & Yoshida, 2012).

Antiviral Activity and Metal-Chelating Properties

Studies on the antiviral activity of certain 2-hydroxyphenyl amides, including their ability to chelate metal ions, have been conducted. This research is particularly relevant in the context of influenza virus and could contribute to the development of new antiviral drugs (Carcelli et al., 2017).

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNAVTGMPJPBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)